
Bryostatin 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bryostatin 5 is a natural product found in Amathia convoluta, Bugula neritina, and other organisms with data available.
Applications De Recherche Scientifique
HIV/AIDS Eradication
Bryostatin analogs have shown potential in the eradication of HIV/AIDS. Specifically, certain bryostatin analogs effectively induce latent HIV activation in vitro, displaying potencies comparable to or better than bryostatin itself. This suggests their possible use in conjunction with current antiretroviral therapy for HIV/AIDS eradication (DeChristopher et al., 2012).
Protein Kinase C Affinity
Bryostatin's affinity to protein kinase C (PKC) is a key aspect of its therapeutic potential. New classes of bryostatin-inspired analogs have been designed to exhibit bryostatin-like affinity to PKC, which is crucial for their effectiveness in various therapeutic applications, including the treatment of cancer and Alzheimer's disease (Wender et al., 2014).
Anticancer Activity
Bryostatins have been acknowledged for their significant antineoplastic activity against several tumor types. These compounds, especially bryostatin-1, have been used in combination therapies, including vaccine testing, demonstrating enhanced anticancer activity. Their ability to sensitize some resistant cells to chemotherapy agents is also notable (Kollar et al., 2014).
Neurological Applications
Bryostatins have shown promise in neurological applications. They have demonstrated the ability to stimulate the growth of new neural connections and enhance long-term memory, suggesting potential benefits in the treatment of neurological disorders like Alzheimer's disease (Pettit et al., 2002).
Clinical Development and Biomedical Applications
Bryostatins have a growing portfolio of clinical applications, including in AIDS, Alzheimer's disease, and cancer treatments. The development of bryostatin analogs and their biomedical applications have been a focus of recent research, with an emphasis on overcoming challenges such as their limited natural availability (Wu et al., 2020).
Membrane Dynamics in Drug Design
Research on bryostatin's interaction with membrane-bound protein kinase C has provided insights valuable for the design of more effective bryostatin analogs. These studies address the dynamic nature of cellular systems and suggest new strategies for drug design (Ryckbosch et al., 2017).
Propriétés
Formule moléculaire |
C44H66O17 |
|---|---|
Poids moléculaire |
867 g/mol |
Nom IUPAC |
[(1S,3S,5E,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-12-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate |
InChI |
InChI=1S/C44H66O17/c1-24(2)13-38(50)59-35-22-32-19-29(47)20-39(51)58-34(25(3)45)21-31-17-28(18-37(49)55-10)40(56-26(4)46)44(53,61-31)41(5,6)12-11-30-14-27(16-36(48)54-9)15-33(57-30)23-43(52,60-32)42(35,7)8/h11-12,16,18,24-25,29-35,40,45,47,52-53H,13-15,17,19-23H2,1-10H3/b12-11+,27-16-,28-18+/t25-,29-,30+,31+,32-,33+,34-,35+,40+,43+,44-/m1/s1 |
Clé InChI |
JEHAMBABWZFXRB-YTTPNPLUSA-N |
SMILES isomérique |
C[C@H]([C@H]1C[C@@H]2C/C(=C\C(=O)OC)/[C@@H]([C@@](O2)(C(/C=C/[C@H]3C/C(=C/C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)CC(C)C)(C)C)O)(C)C)O)OC(=O)C)O |
SMILES |
CC(C)CC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)C(C(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)OC(=O)C)C(C)O)O |
SMILES canonique |
CC(C)CC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)C(C(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)OC(=O)C)C(C)O)O |
Synonymes |
bryostatin 5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



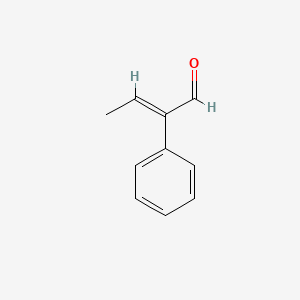
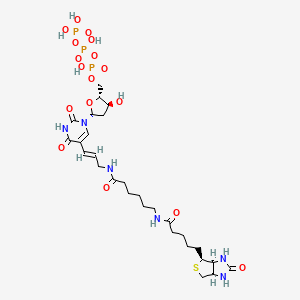
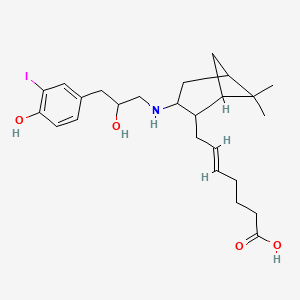

![(5E)-N,N,6-trimethyl-5-[[3-(trifluoromethyl)phenyl]methylidene]-4H-pyridazin-3-amine](/img/structure/B1236104.png)

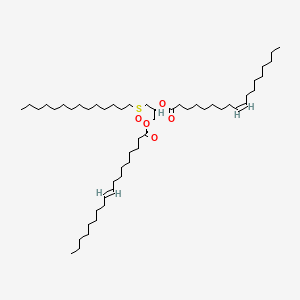
![(2Z)-2-[[(Z)-3-phenylbut-2-enyl]hydrazinylidene]propanoic acid](/img/structure/B1236107.png)
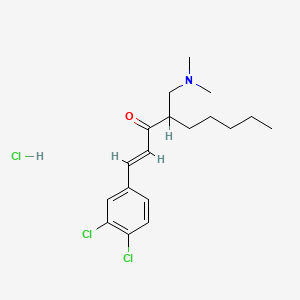

![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal](/img/structure/B1236110.png)
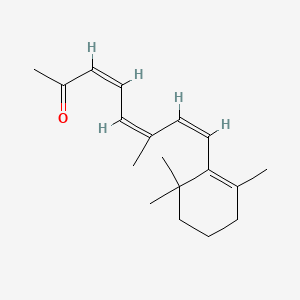

![(E)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B1236117.png)